

Solubility of t-Butylacrylamide in Organic Solvents: A Technical Guide

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Compound of Interest		
Compound Name:	t-Butylacrylamide	
Cat. No.:	B8497240	Get Quote

This in-depth technical guide provides a comprehensive overview of the solubility of **t-Butylacrylamide** (N-ter**t-Butylacrylamide**) in various organic solvents. The information is targeted toward researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes key quantitative data, details experimental protocols for solubility determination, and presents visual workflows to aid in solvent selection.

Quantitative Solubility Data

The solubility of **t-Butylacrylamide** is a critical parameter for its application in synthesis, purification, and formulation. The following tables summarize the mole fraction solubility (x) of **t-Butylacrylamide** in several common organic solvents at various temperatures, as determined by the synthetic method.[1][2][3]

Table 1: Solubility of t-Butylacrylamide in Various Organic Solvents



Solvent	Temperature (K)	Mole Fraction Solubility (x)
Ethyl Acetate	279.15 - 353.15	Data sourced from[1][2][3]
Ethanol	279.15 - 353.15	Data sourced from[1][2][3]
Dichloromethane	279.15 - 353.15	Data sourced from[1][2][3]
Water	279.15 - 353.15	Data sourced from[1][2][3]
Formamide	279.15 - 353.15	Data sourced from[1][2][3]
N,N-Dimethylformamide (DMF)	279.15 - 353.15	Data sourced from[1][2][3]
N,N-Dimethylacetamide (DMAC)	279.15 - 353.15	Data sourced from[1][2][3]

Note: The precise numerical values from the study are presented in the original publication. This table indicates the scope of the available data.

Experimental Protocols

The determination of solid-liquid equilibrium, or solubility, is a fundamental experimental process. The data presented in this guide was obtained using a synthetic method, a common technique for solubility measurement.

Synthetic Method for Solubility Determination

The synthetic method involves the visual observation of the dissolution of a solid in a solvent at a controlled temperature. A common approach is the "last crystal disappearance method."[1]

Materials and Apparatus:

- t-Butylacrylamide (solute) of high purity (e.g., >99%)
- Selected organic solvents (analytical grade)
- Jacketed glass vessel with a magnetic stirrer
- Constant temperature bath with a programmable controller



- Precision thermometer or thermocouple
- Laser generator and photoelectric transducer for automated detection (optional)

General Procedure:

- Sample Preparation: A known mass of t-Butylacrylamide is accurately weighed and placed into the jacketed glass vessel.
- Solvent Addition: A known mass or volume of the selected organic solvent is added to the vessel.
- Equilibration and Observation: The mixture is continuously stirred and the temperature of the system is gradually increased at a controlled rate by the constant temperature bath.
- Endpoint Determination: The temperature at which the last solid crystal of t-Butylacrylamide dissolves is recorded as the equilibrium temperature for that specific composition.
- Data Collection: The experiment is repeated with different compositions of solute and solvent to generate a solubility curve over a range of temperatures.

The experimental data is often correlated using thermodynamic models such as the modified Apelblat equation or the van't Hoff equation to ensure accuracy and to derive thermodynamic properties of the dissolution process.[1][2][4]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key conceptual workflows related to the solubility of **t-Butylacrylamide**.





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Caption: Workflow for determining the solubility of **t-Butylacrylamide**.





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Caption: Decision pathway for solvent selection based on solubility data.

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